Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
説明
特性
IUPAC Name |
ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3/c1-2-32-22(30)20-18(26-23(31)27-21(20)16-7-3-4-8-17(16)24)15-28-11-13-29(14-12-28)19-9-5-6-10-25-19/h3-10,21H,2,11-15H2,1H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVMMYQHKSAMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a tetrahydropyrimidine core substituted with a chlorophenyl group and a piperazine moiety. This structural diversity is believed to contribute to its biological activity.
The biological activity of the compound is primarily attributed to its interaction with various biochemical pathways:
- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have been shown to inhibit DHFR, an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, these compounds can disrupt cellular proliferation, particularly in cancer cells .
- Kinase Inhibition : The presence of the pyridine-piperazine moiety suggests potential interactions with kinase pathways, which are vital for numerous cellular processes including growth and metabolism. Inhibitors targeting kinases have been explored for their roles in treating cancer and other proliferative diseases .
Biological Activity Summary
The biological activities of ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be summarized as follows:
| Activity | Target | Effect |
|---|---|---|
| Inhibition of DHFR | Dihydrofolate Reductase | Disruption of DNA synthesis |
| Kinase Inhibition | Various kinases | Potential anti-cancer effects |
| Antiproliferative Activity | Cancer cell lines | Reduced cell viability |
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of similar compounds:
- Antitumor Activity : A study demonstrated that pyrido[2,3-d]pyrimidine derivatives exhibit significant antitumor activity by inhibiting DHFR and inducing apoptosis in cancer cells. The compound's structural similarities suggest it may share these properties .
- Pharmacokinetic Properties : Research indicates that compounds with similar structures often possess favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. This is crucial for their development as therapeutic agents .
- In Vivo Studies : Animal model studies have shown promising results in using related compounds for treating melanoma and other cancers. These findings support further investigation into the specific biological activity of ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate in preclinical settings .
科学的研究の応用
Antitumor Activity
Research has shown that derivatives of tetrahydropyrimidines exhibit antitumor properties. Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and growth.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have indicated that similar compounds with piperazine moieties possess broad-spectrum antimicrobial effects. Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate may inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Central Nervous System Activity
Compounds containing piperazine rings are known for their neuropharmacological effects. Preliminary studies suggest that ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate may influence neurotransmitter systems and exhibit anxiolytic or antidepressant-like effects in animal models.
Case Study 1: Synthesis and Evaluation
A study focused on the synthesis of various tetrahydropyrimidine derivatives highlighted ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a lead compound due to its favorable pharmacokinetic properties and potent biological activity against specific cancer cell lines (PubChem) .
Case Study 2: Antimicrobial Testing
In another research effort, derivatives similar to ethyl 4-(2-chlorophenyl)-2-oxo compounds were evaluated for their antimicrobial efficacy against pathogenic strains. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential use in treating infections caused by resistant strains (RSC Advances) .
Case Study 3: Neuropharmacological Assessment
A neuropharmacological study assessed the effects of compounds containing piperazine on anxiety-related behaviors in rodent models. The findings showed that certain derivatives could reduce anxiety-like behaviors significantly compared to controls, indicating their potential as therapeutic agents for anxiety disorders (PMC) .
Data Table: Summary of Biological Activities
類似化合物との比較
Substituent Variations at Position 6
The piperazinylmethyl group at position 6 distinguishes the target compound from analogs. Key comparisons include:
Key Observations :
Substituent Variations at Position 4
The 2-chlorophenyl group at position 4 is compared to other aryl/heteroaryl substituents:
Key Observations :
Functional Group Variations at Position 2
The oxo group at position 2 is compared to thioxo and sulfanylidene derivatives:
Key Observations :
- Thioxo and sulfanylidene groups (e.g., in and ) are associated with antioxidant properties, whereas the oxo group in the target compound may favor enzymatic interactions (e.g., kinase inhibition) .
Structural and Pharmacological Implications
- Solubility : The pyridinylpiperazine group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., 3-chlorophenyl) .
- Receptor Binding: The pyridine N-atom may participate in H-bonding or coordinate with metal ions in biological targets, a feature absent in analogs with non-heterocyclic substituents .
- Metabolic Stability : The ethyl ester at position 5 may undergo hydrolysis in vivo, unlike analogs with nitrile or thioether groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s dihydropyrimidinone (DHPM) core suggests using the Biginelli reaction (a multicomponent reaction involving aldehydes, β-ketoesters, and urea/thiourea derivatives). For the 4-(pyridin-2-yl)piperazine substituent, post-synthetic modifications like nucleophilic substitution or reductive amination may be required.
- Optimization Tips :
- Use Lewis acids (e.g., HCl, ZnCl₂) or ionic liquids to enhance yield .
- Solvent selection (e.g., ethanol, acetonitrile) impacts cyclization efficiency .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Chlorobenzaldehyde, ethyl acetoacetate, urea, HCl/EtOH | DHPM core formation |
| 2 | 4-(Pyridin-2-yl)piperazine, DMF, K₂CO₃, 80°C | Alkylation at C6 position |
Q. How should researchers characterize the structural conformation and purity of this compound?
- Key Techniques :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., monoclinic system with space group P21/c, similar to related DHPMs ).
- NMR/IR Spectroscopy : Confirm substituent integration (e.g., ¹H NMR for pyridinylpiperazine protons; IR for carbonyl stretches ~1700 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., m/z ~470 for [M+H]⁺) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?
- Methodological Framework :
- Core Modifications : Compare with DHPM derivatives lacking the pyridinylpiperazine group to assess the role of this moiety in activity .
- Assay Design : Test against targets like Mycobacterium tuberculosis (MIC assays) or hypertension models (angiotensin-converting enzyme inhibition), referencing precedents for anti-tubercular and antihypertensive DHPMs .
- Data Interpretation : Use IC₅₀/EC₅₀ values to rank substituent contributions (e.g., logP adjustments from the chlorophenyl group may enhance membrane permeability).
Q. What strategies resolve contradictions in reported synthetic yields or biological activities across similar compounds?
- Case Study : If yields vary for DHPM analogs, analyze:
- Catalyst Effects : Compare HCl vs. BF₃·Et₂O in cyclization steps .
- Solvent Polarity : Polar aprotic solvents (DMF) may improve alkylation efficiency vs. ethanol .
Q. How can computational methods predict this compound’s interaction with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina to model binding to the M. tuberculosis enoyl-ACP reductase (PDB: 4TQK), focusing on piperazine-pyridine interactions .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- Data Table :
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Enoyl-ACP reductase | -9.2 | H-bond with Tyr158, π-π stacking with Phe149 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
